Elimusertib Hydrochloride: A Selective ATR Inhibitor for Targeted Cancer Therapy
Elimusertib Hydrochloride: A Selective ATR Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Elimusertib hydrochloride (BAY 1895344) is a potent and highly selective, orally bioavailable small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity.[3] In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on ATR for survival. This dependency makes ATR a compelling therapeutic target. Elimusertib's selective inhibition of ATR disrupts critical cell cycle checkpoints and DNA repair mechanisms, leading to synthetic lethality in tumor cells with specific genetic backgrounds or sensitizing them to other cancer therapies.[4] This technical guide provides a comprehensive overview of elimusertib hydrochloride, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action
Elimusertib selectively binds to and inhibits the kinase activity of ATR, preventing ATR-mediated signaling.[5] This inhibition disrupts the activation of downstream substrates, most notably Checkpoint Kinase 1 (Chk1), which is a key effector in the ATR signaling pathway.[6] The inhibition of the ATR-Chk1 pathway leads to the abrogation of cell cycle arrest, uncontrolled replication origin firing, and the collapse of stalled replication forks, ultimately resulting in catastrophic DNA damage and apoptotic cell death in cancer cells.[7]
Preclinical Data
Elimusertib has demonstrated significant anti-tumor activity in a wide range of preclinical models, both as a monotherapy and in combination with other agents.
In Vitro Activity
Elimusertib exhibits potent antiproliferative activity against a broad spectrum of human tumor cell lines.[1]
| Parameter | Value | Cell Lines/Conditions | Reference |
| ATR IC50 | 7 nM | Cell-free assay | [1] |
| Median Proliferation IC50 | 78 nM | Panel of human tumor cell lines | [1] |
| H2AX Phosphorylation IC50 | 36 nM | Hydroxyurea-induced | [1] |
| SU-DHL-8 IC50 | 9 nM | B-cell lymphoma | [1][2] |
| LoVo IC50 | 71 nM | Colorectal cancer | [1][2] |
| HT-29 IC50 | 160 nM | Colorectal cancer | [1][2] |
| MDA-MB-231 IC50 | 100 nM | Triple-negative breast cancer | [7] |
| MDA-MB-453 IC50 | 46 nM | HER2-amplified breast cancer | [7] |
Table 1: In Vitro Inhibitory Activity of Elimusertib. This table summarizes the half-maximal inhibitory concentrations (IC50) of elimusertib against ATR kinase and various cancer cell lines.
In Vivo Efficacy
Elimusertib has demonstrated robust anti-tumor efficacy in various xenograft and patient-derived xenograft (PDX) models.
| Model Type | Cancer Type | Dosing Regimen | Outcome | Reference |
| Xenograft | Ovarian and Colorectal Cancer | 50 mg/kg, p.o., b.i.d., 3 days on/4 days off | Strong anti-tumor efficacy | [1] |
| Xenograft | Mantle Cell Lymphoma | 50 mg/kg, p.o., b.i.d., 3 days on/4 days off | Complete tumor remission | [1][2] |
| PDX | Pediatric Solid Tumors | 40 mg/kg, p.o., twice daily, 3 days on/4 days off | Pronounced objective response rates | [8][9] |
| PDX | Pediatric Solid Tumors | 40 mg/kg, p.o., twice daily, 3 days on/4 days off | Extended median Progression-Free Survival (PFS) from 7 to 20 days | [9][10] |
| Xenograft | ATM-mutated GCB-DLBCL (SU-DHL-8) | 50 mg/kg, p.o., b.i.d., 3 days on/4 days off for 11 days | Strong anti-tumor efficacy | [1] |
| Xenograft | MDA-MB-231 (Breast Cancer) | 30 mg/kg, twice-daily, 3 days on/4 days off for 4 weeks | Slowed tumor growth | [7] |
| Xenograft | MDA-MB-231 (Breast Cancer) | 50 mg/kg, twice-daily, 3 days on/4 days off for 4 weeks | Decrease in tumor size | [7] |
Table 2: In Vivo Anti-Tumor Efficacy of Elimusertib. This table summarizes the dosing regimens and outcomes of elimusertib treatment in various preclinical cancer models.
Clinical Development
Elimusertib is currently being evaluated in multiple clinical trials across a range of solid tumors and lymphomas, both as a monotherapy and in combination with other anticancer agents.
| Trial Identifier | Phase | Status | Interventions | Condition | Reference |
| NCT03188965 | Phase 1b | Recruiting | Elimusertib | Advanced Solid Tumors with DDR Defects | [11][12] |
| PEPN2112 (NCT05071209) | Phase 1/2 | Ongoing | Elimusertib | Relapsed or Refractory Pediatric Solid Tumors | [5][13] |
| NCT04267939 | Phase 1b | Terminated | Elimusertib, Niraparib | Advanced Solid Tumors, Ovarian Cancer | [14] |
| NCT04535401 | Phase 1 | Terminated | Elimusertib, FOLFIRI | Advanced or Metastatic Gastrointestinal Malignancies | [15] |
| NCT04095273 | Not specified in snippets | Not specified in snippets | Elimusertib | Not specified in snippets | [16] |
| Study 19741 | Not specified in snippets | April 2023 (end date) | Elimusertib, Pembrolizumab | Advanced Solid Tumors | [17] |
| NCI 10404 | Phase 1 | Completed | Elimusertib, Cisplatin | Advanced Solid Tumors | [18] |
Table 3: Selected Clinical Trials Involving Elimusertib. This table provides an overview of key clinical trials evaluating the safety and efficacy of elimusertib.
In a Phase 1b expansion trial (NCT03188965), elimusertib demonstrated promising anti-tumor activity in patients with advanced solid tumors carrying DNA damage response (DDR) defects.[11][17] Clinical benefit, with disease control for at least 16 weeks, was observed in approximately 35% of patients.[17] Notably, durable clinical benefit lasting over 6 months was seen in 27.8% of patients with advanced ovarian cancer and 26.5% of patients with ATM loss.[17] The pediatric phase 1/2 trial PEPN2112 (NCT05071209) has established a recommended phase 2 dose (RP2D) for elimusertib monotherapy in pediatric patients at 24 mg/m²/dose (max 40 mg) orally BID for 3 days a week.[13] The primary toxicities observed were hematologic.[13]
Signaling Pathways and Experimental Workflows
ATR Signaling Pathway
The ATR signaling pathway is a cornerstone of the DNA damage response. The following diagram illustrates the key components and the point of inhibition by elimusertib.
References
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